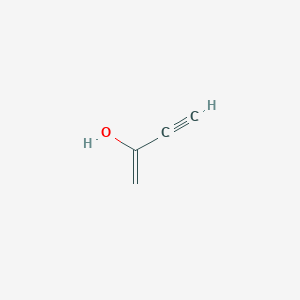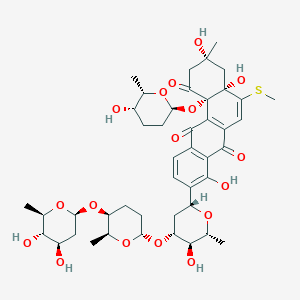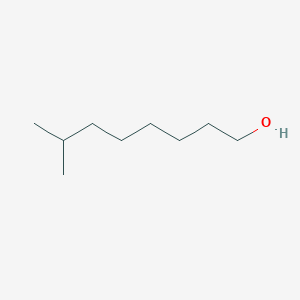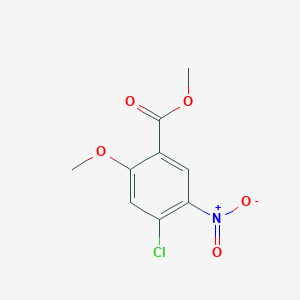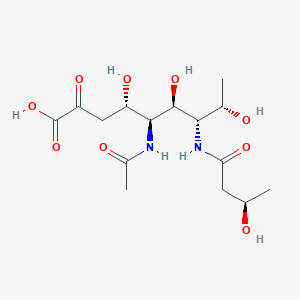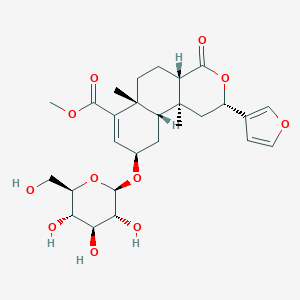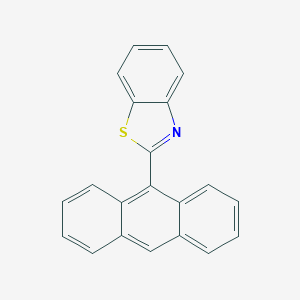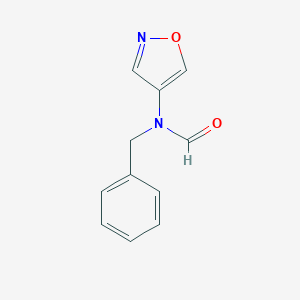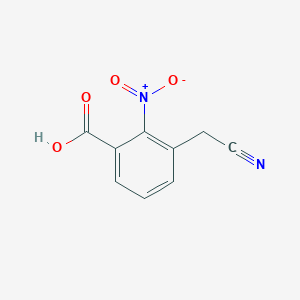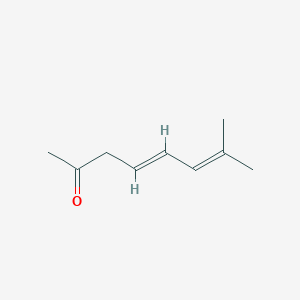
(4E)-7-Methylocta-4,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-7-Methylocta-4,6-dien-2-one is a natural compound that belongs to the family of terpenoids. It is commonly found in various plants, such as lemongrass, ginger, turmeric, and many others. The compound has gained significant attention in the scientific community due to its various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism Of Action
The mechanism of action of (4E)-7-Methylocta-4,6-dien-2-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological activities through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of inflammatory cytokines, and the inhibition of microbial growth.
Biochemical And Physiological Effects
(4E)-7-Methylocta-4,6-dien-2-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce the levels of ROS and lipid peroxidation, which are associated with oxidative stress-related diseases. Moreover, (4E)-7-Methylocta-4,6-dien-2-one has been shown to modulate the levels of inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and others. The compound has also been shown to inhibit the growth of various pathogens, including bacteria, fungi, and viruses.
Advantages And Limitations For Lab Experiments
The advantages of using (4E)-7-Methylocta-4,6-dien-2-one in lab experiments include its natural origin, low toxicity, and various pharmacological properties. However, the limitations of using the compound in lab experiments include its low solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Future Directions
The future directions of (4E)-7-Methylocta-4,6-dien-2-one include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. Moreover, the compound's potential as a natural preservative and flavoring agent in the food industry should also be explored.
Conclusion:
In conclusion, (4E)-7-Methylocta-4,6-dien-2-one is a natural compound that exhibits various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The compound is synthesized by the oxidation of geraniol and has shown significant potential as a therapeutic agent for various diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Synthesis Methods
(4E)-7-Methylocta-4,6-dien-2-one is synthesized by the oxidation of geraniol, which is a natural compound found in various plants. The process involves the use of various oxidizing agents, such as potassium permanganate, sodium periodate, and others. The yield of the synthesis process depends on the type of oxidizing agent used and the reaction conditions.
Scientific Research Applications
(4E)-7-Methylocta-4,6-dien-2-one has been extensively studied for its various pharmacological properties. The compound has shown significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative disorders. The compound also exhibits anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis, asthma, and others. Moreover, (4E)-7-Methylocta-4,6-dien-2-one has shown antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
properties
CAS RN |
100515-78-4 |
|---|---|
Product Name |
(4E)-7-Methylocta-4,6-dien-2-one |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(4E)-7-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4-6H,7H2,1-3H3/b5-4+ |
InChI Key |
OZUXYFAAYGYFQU-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=C/C=C/CC(=O)C)C |
SMILES |
CC(=CC=CCC(=O)C)C |
Canonical SMILES |
CC(=CC=CCC(=O)C)C |
synonyms |
4,6-Octadien-2-one, 7-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)


